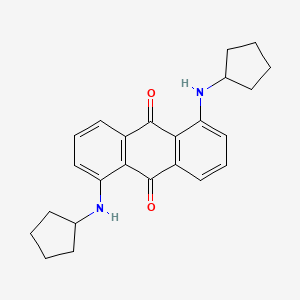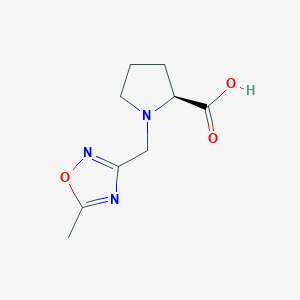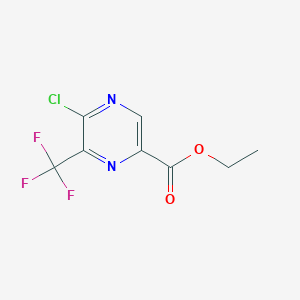
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazine ring can be oxidized to form pyrazine N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride (LAH), or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: The major products are substituted pyrazine derivatives with various functional groups.
Oxidation Reactions: The major products are pyrazine N-oxides.
Reduction Reactions: The major products are amine-substituted pyrazine derivatives.
科学的研究の応用
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as a drug candidate for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, and in the production of functional materials with unique properties.
作用機序
The mechanism of action of Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate can be compared with other similar compounds, such as:
5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid: This compound lacks the ethyl ester group, which may affect its solubility and reactivity.
5-chloro-6-(trifluoromethyl)pyrazine-2-carboxamide: This compound has an amide group instead of an ester group, which may influence its biological activity and stability.
5-chloro-6-(trifluoromethyl)pyrazine-2-thiol: This compound contains a thiol group, which can form disulfide bonds and affect its chemical properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the ethyl ester group, which confer distinct chemical and biological properties that make it valuable for various applications.
特性
分子式 |
C8H6ClF3N2O2 |
|---|---|
分子量 |
254.59 g/mol |
IUPAC名 |
ethyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-2-16-7(15)4-3-13-6(9)5(14-4)8(10,11)12/h3H,2H2,1H3 |
InChIキー |
TUOJPWHJEDDVSB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C(=N1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



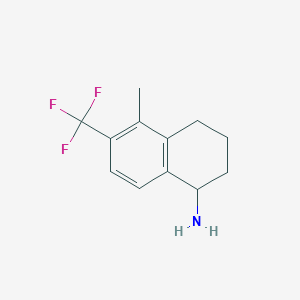

![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)
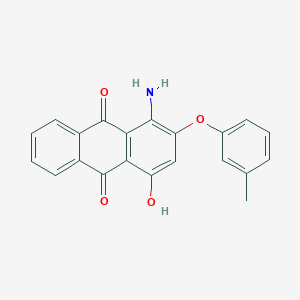
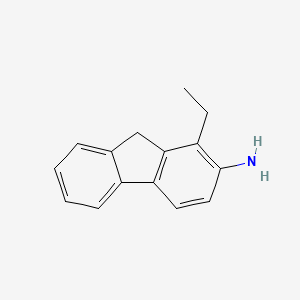
![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
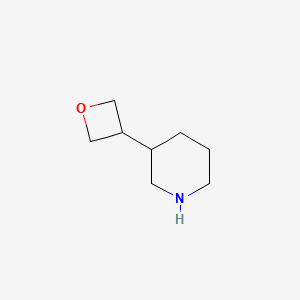
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)

